molecular formula C23H21N5O2 B11282227 (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

(2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B11282227
M. Wt: 399.4 g/mol
InChI Key: QSJPBDAIVUFUNZ-UHFFFAOYSA-N
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Description

The compound (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, a methylbenzylamino group, and a pyridinyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Attachment of the Methoxyphenyl Group: This step involves the use of methoxyphenyl halides in a substitution reaction.

    Addition of the Methylbenzylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

Medicinally, the compound’s structure suggests potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, indicating possible applications in treating infections, cancers, and other diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The methoxyphenyl and pyridinyl groups may enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl}methanone: Similar structure but with a pyridin-2-yl group.

    (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazol-1-yl}methanone: Similar structure but with a pyridin-4-yl group.

    (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone: Similar structure but with an ethanone group instead of methanone.

Uniqueness

The uniqueness of (2-methoxyphenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the methoxyphenyl group, in particular, can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C23H21N5O2/c1-16-9-11-17(12-10-16)14-25-23-26-21(18-6-5-13-24-15-18)27-28(23)22(29)19-7-3-4-8-20(19)30-2/h3-13,15H,14H2,1-2H3,(H,25,26,27)

InChI Key

QSJPBDAIVUFUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CC=C3OC)C4=CN=CC=C4

Origin of Product

United States

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